2-[(4-Chlorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrahydrobenzothiophene 1 (TBT1) is a small molecule inhibitor that has garnered significant attention due to its unique interaction with ATP-binding cassette (ABC) transporters, specifically the lipopolysaccharide (LPS) flippase MsbA. ABC transporters are integral membrane proteins that couple ATP hydrolysis to substrate transport across biological membranes. TBT1 has been identified as a promising compound for modulating the activity of these transporters, making it a valuable tool in biochemical and pharmacological research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetrahydrobenzothiophene 1 involves multiple steps, starting from commercially available precursors. The key steps typically include the formation of the tetrahydrobenzothiophene core through cyclization reactions, followed by functionalization to introduce specific substituents that enhance its binding affinity and specificity for the target transporter. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired modifications to the compound .
Industrial Production Methods
Industrial production of Tetrahydrobenzothiophene 1 would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow chemistry techniques to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
Tetrahydrobenzothiophene 1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be employed to modify the functional groups on the tetrahydrobenzothiophene core.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce different substituents on the aromatic ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Tetrahydrobenzothiophene 1 can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to derivatives with different biological activities .
Scientific Research Applications
Tetrahydrobenzothiophene 1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the mechanisms of ABC transporters and to develop new inhibitors with improved specificity and potency.
Biology: Employed in research on bacterial resistance mechanisms, particularly in Gram-negative bacteria where MsbA plays a crucial role in LPS transport.
Medicine: Investigated for its potential as a lead compound in the development of new antibiotics targeting ABC transporters in pathogenic bacteria.
Industry: Utilized in the development of new chemical entities for various industrial applications, including the design of novel materials and catalysts .
Mechanism of Action
Tetrahydrobenzothiophene 1 exerts its effects by binding to the transmembrane domains of the MsbA transporter. This binding induces a collapsed inward-facing conformation of MsbA, leading to a decreased distance between the nucleotide-binding domains. This conformational change stimulates ATP hydrolysis while blocking LPS transport. The molecular targets and pathways involved include the transmembrane domains and nucleotide-binding domains of the MsbA transporter .
Comparison with Similar Compounds
Tetrahydrobenzothiophene 1 is unique compared to other similar compounds due to its specific binding mode and allosteric effects on MsbA. Similar compounds include:
Properties
Molecular Formula |
C16H14ClNO3S |
---|---|
Molecular Weight |
335.8 g/mol |
IUPAC Name |
2-[(4-chlorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid |
InChI |
InChI=1S/C16H14ClNO3S/c17-10-7-5-9(6-8-10)14(19)18-15-13(16(20)21)11-3-1-2-4-12(11)22-15/h5-8H,1-4H2,(H,18,19)(H,20,21) |
InChI Key |
DUJFDTGMUKWELI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=C(C=C3)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.